
Lithium iodomethanide--triphenylgermyl (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium iodomethanide–triphenylgermyl (1/1/1) is a chemical compound that combines lithium, iodomethanide, and triphenylgermyl in a 1:1:1 ratio
Méthodes De Préparation
The synthesis of lithium iodomethanide–triphenylgermyl (1/1/1) typically involves the reaction of triphenylgermyl lithium with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Lithium iodomethanide–triphenylgermyl (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lithium iodomethanide–triphenylgermyl (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium iodomethanide–triphenylgermyl (1/1/1) involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Lithium iodomethanide–triphenylgermyl (1/1/1) can be compared with other similar compounds, such as:
Triphenylgermyl lithium: This compound is similar in structure but lacks the iodomethanide component.
Lithium iodomethanide: This compound contains lithium and iodomethanide but lacks the triphenylgermyl group.
Triphenylgermyl chloride: This compound contains the triphenylgermyl group but has a chloride instead of an iodomethanide
Propriétés
Numéro CAS |
90159-00-5 |
|---|---|
Formule moléculaire |
C19H17GeILi |
Poids moléculaire |
451.8 g/mol |
InChI |
InChI=1S/C18H15Ge.CH2I.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h1-15H;1H2;/q;-1;+1 |
Clé InChI |
ZQPKUONMUHLGEO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]I.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
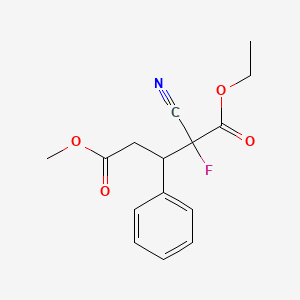
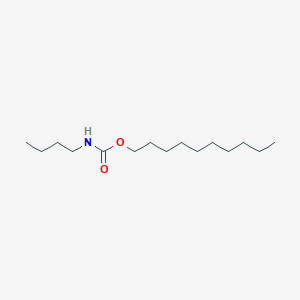
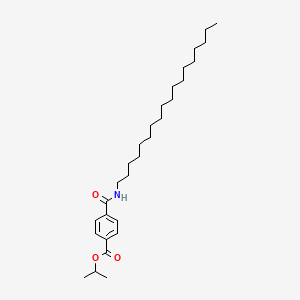
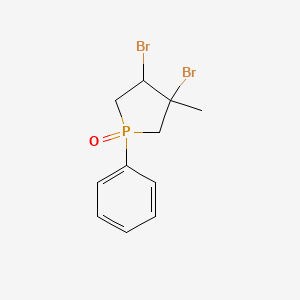


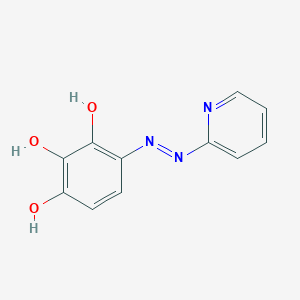
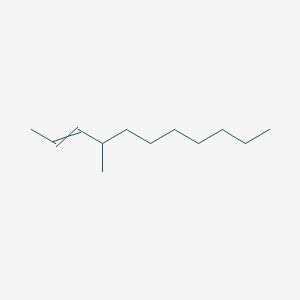
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
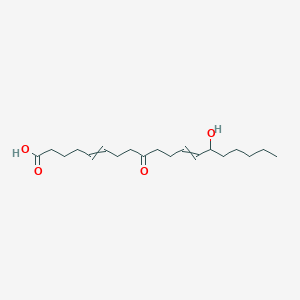
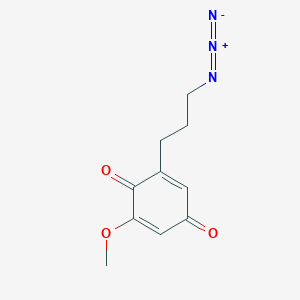
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
